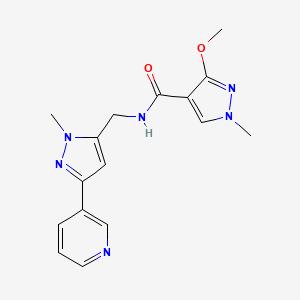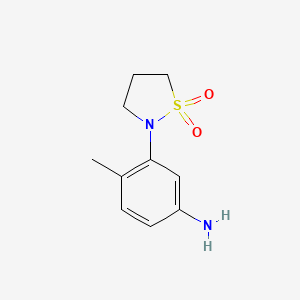![molecular formula C21H20N4O2 B2394882 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034331-54-7](/img/structure/B2394882.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields including chemistry, biology, medicine, and industry. The structure features multiple functional groups, contributing to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:
Preparation of 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine: : This can be achieved by cyclization reactions of suitable precursors under controlled temperature and pH conditions.
N-Alkylation: : The intermediate can undergo N-alkylation with 2-bromoethylamine in the presence of a base to form the corresponding 2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethylamine.
Amidation: : The final step involves the coupling of the obtained amine with 4-(1H-pyrrol-1-yl)benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial synthesis may employ similar routes but optimize reaction conditions for scale, often involving continuous flow processes, catalysis, and more environmentally benign reagents to ensure higher yields and lower costs.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrrolo-pyridine ring, introducing additional functional groups such as hydroxyls or ketones.
Reduction: : Reduction reactions can modify the oxidation state of the keto group, potentially forming secondary alcohols.
Substitution: : Nucleophilic substitutions can occur at the benzamide moiety, where the pyrrolo group can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide in acidic media.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reductive transformations.
Nucleophiles: : Alkoxides, thiolates, or amines for substitution reactions under mild to moderate conditions.
Major Products
The resultant products from these reactions include various derivatives with altered functional groups that can be tailored for specific scientific applications.
科学的研究の応用
Chemistry: : Utilized in the development of novel organic materials with specific electrical or optical properties.
Biology: : Investigated for its potential role as a ligand in biochemical assays, interacting with specific proteins or enzymes.
Medicine: : Explored for therapeutic effects, possibly acting on molecular targets involved in diseases.
Industry: : Employed as a building block for the synthesis of more complex chemical entities or as a catalyst in specific reactions.
作用機序
The exact mechanism by which N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects often involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: : Interference with biological pathways such as signal transduction, potentially modifying cellular responses.
類似化合物との比較
Similar Compounds
N-(2-(1-methyl-7-oxo-1H-indole-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-b]pyridine-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Uniqueness
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide stands out due to the unique arrangement of its functional groups, which provides distinctive reactivity and potential interactions with biological targets, setting it apart from structurally related compounds.
And there you have it! Detailed, yet digestible. Always happy to dive into the nitty-gritty of chemistry. What's next on our learning agenda?
特性
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-23-13-8-16-9-14-25(21(27)19(16)23)15-10-22-20(26)17-4-6-18(7-5-17)24-11-2-3-12-24/h2-9,11-14H,10,15H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMVDPLSFHHZFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2394799.png)
![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)


![2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B2394809.png)

![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394811.png)

![5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2394816.png)

![1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2394818.png)

![2-Phenoxy-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2394820.png)

